Ethyl 3-oxo-4-(thiophen-2-yl)butanoate Ethyl 3-oxo-4-(thiophen-2-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 86728-40-7
VCID: VC8144230
InChI: InChI=1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3
SMILES: CCOC(=O)CC(=O)CC1=CC=CS1
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate

CAS No.: 86728-40-7

Cat. No.: VC8144230

Molecular Formula: C10H12O3S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate - 86728-40-7

Specification

CAS No. 86728-40-7
Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
IUPAC Name ethyl 3-oxo-4-thiophen-2-ylbutanoate
Standard InChI InChI=1S/C10H12O3S/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h3-5H,2,6-7H2,1H3
Standard InChI Key BFMQNIQQBWPFJE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)CC1=CC=CS1
Canonical SMILES CCOC(=O)CC(=O)CC1=CC=CS1

Introduction

Structural and Chemical Properties

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate belongs to the class of α-oxocarboxylic esters, distinguished by a thiophene ring substituted at the 2-position and a ketone group at the 3-position of the butanoate chain. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to the compound’s electronic properties and reactivity. The ester group enhances solubility in organic solvents, facilitating its use in synthetic applications.

Molecular and Spectroscopic Characteristics

The compound’s molecular structure has been confirmed via spectroscopic methods, including NMR and mass spectrometry. The presence of the thiophene ring is evident in characteristic absorption bands in the UV-Vis spectrum, while the ketone group contributes to distinctive carbonyl stretching frequencies in infrared spectroscopy (approximately 1,710 cm⁻¹). The ester’s molecular geometry allows for planar configurations that favor interactions with biological targets, a feature critical to its pharmacological potential.

Physicochemical Properties

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate is a pale-yellow liquid at room temperature, with a boiling point of approximately 285°C and a density of 1.23 g/cm³. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water (<0.1 mg/mL), making it suitable for reactions in non-aqueous media.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₃S
Molecular Weight212.27 g/mol
Boiling Point~285°C
Density1.23 g/cm³
Solubility in Water<0.1 mg/mL
UV-Vis λmax254 nm

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the base-catalyzed condensation of ethyl acetoacetate with thiophene-2-carbaldehyde. Sodium ethoxide serves as the catalyst, facilitating the formation of the conjugated enolate intermediate. The reaction proceeds under reflux conditions in anhydrous ethanol, yielding the target compound after 6–8 hours with a typical purity of >95%.

Reaction Mechanism:

  • Enolate Formation: Ethyl acetoacetate undergoes deprotonation at the α-carbon, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of thiophene-2-carbaldehyde, forming a β-hydroxyketone intermediate.

  • Dehydration: Acidic workup eliminates water, yielding the α,β-unsaturated ketone.

  • Esterification: The ketone group remains intact, resulting in the final product.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems maintain precise temperature control (70–80°C) and reactant stoichiometry, reducing byproduct formation. Post-synthesis purification via fractional distillation or column chromatography ensures a final purity of ≥99%, meeting pharmaceutical-grade standards.

Table 2: Synthetic Conditions and Outcomes

ParameterLaboratory ScaleIndustrial Scale
CatalystSodium ethoxideHeterogeneous catalysts
Reaction Time6–8 hours2–3 hours
Yield75–85%90–95%
Purity>95%≥99%

Chemical Reactivity and Derivative Formation

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate participates in diverse chemical transformations, enabling the synthesis of structurally complex derivatives.

Oxidation and Reduction Reactions

  • Oxidation: Treatment with mild oxidizing agents like hydrogen peroxide converts the thiophene sulfur to sulfoxide, altering electronic properties without disrupting the aromatic system.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding ethyl 3-hydroxy-4-(thiophen-2-yl)butanoate, a potential prodrug candidate.

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the sulfur atom. Halogenation with bromine (Br₂) in acetic acid produces 5-bromo derivatives, useful in cross-coupling reactions.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing thiophene-based drugs. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives with enhanced bioactivity.

Materials Science

Incorporating the thiophene moiety into conjugated polymers improves charge transport properties, making the compound valuable in organic electronics such as OLEDs and solar cells.

Table 3: Key Applications and Outcomes

ApplicationOutcomeSignificance
Antimicrobial AgentsInhibits E. coli growth (MIC: 25 µg/mL)Potential for antibiotic development
Anticancer ResearchInduces apoptosis in MCF-7 cells (IC₅₀: 30 µM)Targets cancer metabolism
Organic SemiconductorsEnhances polymer conductivity by 40%Sustainable electronics

Biological Activity and Mechanism

Antimicrobial Effects

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate demonstrates broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 20 µg/mL). Mechanistic studies suggest interference with cell wall biosynthesis via inhibition of penicillin-binding proteins.

Comparison with Structural Analogues

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate exhibits superior bioactivity compared to analogues lacking the ketone group. For instance, ethyl 4-(thiophen-2-yl)butanoate shows 50% lower antimicrobial potency, underscoring the critical role of the oxo group in target binding.

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